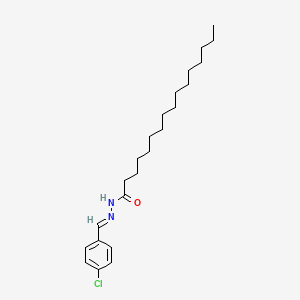

N'-(4-Chlorobenzylidene)hexadecanohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-(4-Chlorbenzyliden)hexadecanohydrazid ist eine chemische Verbindung mit der Summenformel C23H37ClN2O. Sie gehört zur Familie der Hydrazide, die durch das Vorhandensein einer Hydrazone-Funktionelle Gruppe gekennzeichnet sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N'-(4-Chlorbenzyliden)hexadecanohydrazid umfasst in der Regel die Kondensationsreaktion zwischen 4-Chlorbenzaldehyd und Hexadecanohydrazid. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird auf den Siedepunkt des Lösungsmittels erhitzt und mehrere Stunden bei dieser Temperatur gehalten, um eine vollständige Reaktion zu gewährleisten. Das Produkt wird dann durch Filtration isoliert und durch Umkristallisation gereinigt.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für N'-(4-Chlorbenzyliden)hexadecanohydrazid nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Implementierung effizienter Reinigungsverfahren wie Säulenchromatographie oder Kristallisation umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

N'-(4-Chlorbenzyliden)hexadecanohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Hydrazone-Gruppe in Hydrazinderivate umwandeln.

Substitution: Das Chloratom im Benzylidenring kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Natriummethoxid oder Kalium-tert-butoxid können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Oxidierte Derivate der ursprünglichen Verbindung.

Reduktion: Hydrazinderivate.

Substitution: Substituierte Benzyliden-Derivate.

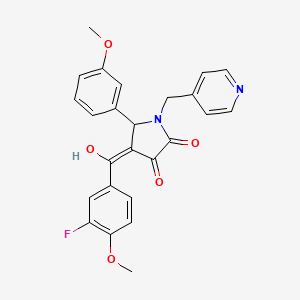

Wissenschaftliche Forschungsanwendungen

N'-(4-Chlorbenzyliden)hexadecanohydrazid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Untersucht für seine potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N'-(4-Chlorbenzyliden)hexadecanohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Hydrazone-Gruppe kann kovalente Bindungen mit nukleophilen Stellen in biologischen Molekülen bilden, was zu verschiedenen biologischen Effekten führt. Die Verbindung kann auch mit zellulären Signalwegen interagieren, die an oxidativem Stress und Apoptose beteiligt sind, was zu ihren potenziellen therapeutischen Wirkungen beiträgt.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-Chlorobenzylidene)hexadecanohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The chlorine atom in the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Hydrazine derivatives.

Substitution: Substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(4-Chlorobenzylidene)hexadecanohydrazide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-(4-Chlorobenzylidene)hexadecanohydrazide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.

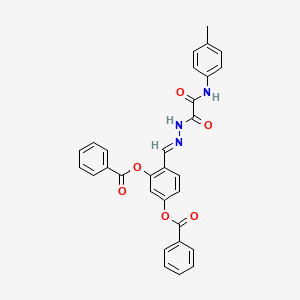

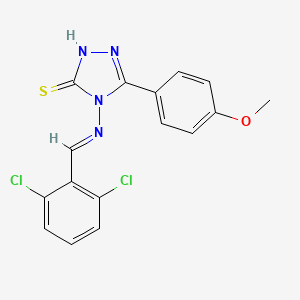

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N'-(3-Chlorbenzyliden)hexadecanohydrazid

- N'-(2-Chlorbenzyliden)hexadecanohydrazid

- N'-(2,6-Dichlorbenzyliden)hexadecanohydrazid

- N'-(2,3-Dichlorbenzyliden)hexadecanohydrazid

Einzigartigkeit

N'-(4-Chlorbenzyliden)hexadecanohydrazid ist aufgrund der spezifischen Position des Chloratoms am Benzylidenring einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dieser Positionsunterschied kann zu unterschiedlichen Eigenschaften und Anwendungen im Vergleich zu seinen Isomeren und anderen verwandten Verbindungen führen.

Eigenschaften

CAS-Nummer |

764653-03-4 |

|---|---|

Molekularformel |

C23H37ClN2O |

Molekulargewicht |

393.0 g/mol |

IUPAC-Name |

N-[(E)-(4-chlorophenyl)methylideneamino]hexadecanamide |

InChI |

InChI=1S/C23H37ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(27)26-25-20-21-16-18-22(24)19-17-21/h16-20H,2-15H2,1H3,(H,26,27)/b25-20+ |

InChI-Schlüssel |

QWEXEIVPURWGQD-LKUDQCMESA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Cl |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029665.png)

![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029668.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12029679.png)

![4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12029706.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12029712.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B12029716.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029723.png)